Prospidium chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prospidium chloride is synthesized through a multi-step process involving the reaction of piperazine derivatives with chlorinated alcohols. The key steps include:

Formation of the spiro compound: This involves the reaction of piperazine with a chlorinated alcohol under controlled conditions to form the spiro structure.

Chlorination: The spiro compound is then chlorinated to introduce the chloride groups.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Prospidium chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloride groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing and Reducing Agents: These include agents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Applications De Recherche Scientifique

Scientific Research Applications

Prospidium chloride has been utilized in several scientific domains:

1. Chemistry

- Reagent in Organic Synthesis : It serves as a reagent for synthesizing various organic compounds.

- Model Compound : Used in studies involving spiro compounds, contributing to the understanding of complex molecular structures.

2. Biology

- Cell Cycle Regulation Studies : this compound is instrumental in investigating cell cycle dynamics, particularly its disruption at the G2 phase, which is crucial for understanding cancer biology .

- DNA Interaction Studies : The compound's interaction with DNA is a focal point for research on its mechanism of action and potential therapeutic applications .

3. Medicine

- Cancer Treatment : this compound has shown anti-proliferative effects against various human cancer cell lines, making it a candidate for cancer therapies. It has been classified as an anti-neoplastic agent due to its ability to inhibit lymphocyte proliferation and reduce tumor volumes in animal models .

- Rheumatoid Arthritis Treatment : It is under investigation for its efficacy in treating refractory rheumatoid arthritis due to its immunosuppressive properties .

- Kaposi’s Sarcoma Management : A case study highlighted the successful long-term management of Kaposi’s sarcoma using this compound alongside mTOR inhibitors .

Table 1: Summary of this compound's Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Organic synthesis, model compound | Used to study spiro compounds |

| Biology | Cell cycle regulation, DNA interaction | Disrupts cell cycle at G2 phase |

| Cancer Treatment | Anti-neoplastic properties | Effective against multiple cancer cell lines |

| Autoimmune Conditions | Rheumatoid arthritis treatment | Immunosuppressive effects observed |

| Clinical Research | Kaposi's sarcoma management | Long-term remission achieved with combination therapy |

Table 2: Efficacy Against Cancer Cell Lines

| Cell Line Type | Response to this compound | Notes |

|---|---|---|

| Human Cancer Cell Lines | Strong anti-proliferative activity | Effective against 18 different lines |

| Lymphocytes | Inhibits T and B cell mitogenesis | More effective on B cells than T cells |

| Epidermoid Lung Cancer | Sensitivity linked to tumor differentiation | Varies with different cytostatic drugs |

Case Studies

- In Vitro Studies : Research demonstrated that this compound inhibits both T and B cell responses without affecting lymphocyte viability. The compound's effectiveness varies based on the tumor's differentiation state .

- Animal Models : In studies involving Wistar rats with induced mammary tumors, intratumoral injections of this compound showed no significant direct oncolytic effect compared to controls. However, it did exhibit necrotic effects when combined with other cytostatics .

- Clinical Trials : A prospective randomized clinical study is planned to evaluate the safety and efficacy of this compound administered intraperitoneally in patients with disseminated gastric cancer. This study aims to include 120 patients and will monitor outcomes closely over the treatment period .

Mécanisme D'action

The exact mechanism of action of prospidium chloride is not fully understood. it is known to interact with DNA, disrupting the cell cycle at the G2 phase. This interaction inhibits the phagocytic activity of monocytes and macrophages, leading to its cytostatic and anti-inflammatory effects . The compound’s ability to form DNA adducts is believed to be a key factor in its anti-cancer properties .

Comparaison Avec Des Composés Similaires

Trospium chloride: This compound is also a spiro compound but is primarily used as an antimuscarinic agent to treat overactive bladder.

Other dispiropiperazine derivatives: These include compounds like spiro[2’,3]-bis(acenaphthene-1’-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3) and its isomer SPOPP-5, which have been studied for their anti-proliferative activity against cancer cell lines.

Uniqueness of Prospidium Chloride: this compound is unique due to its dual cytostatic and anti-inflammatory properties. Unlike other similar compounds, it has been extensively studied for its potential in treating both rheumatoid arthritis and various types of cancer. Its ability to interact with DNA and disrupt the cell cycle sets it apart from other dispiropiperazine derivatives .

Activité Biologique

Prospidium chloride, also known as prospidine, is a dispiropiperazine derivative that exhibits significant biological activity, particularly in the fields of oncology and immunology. This article explores its mechanisms of action, cellular effects, and therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Structure : this compound is a small molecule drug characterized by its unique dispiropiperazine framework.

- CAS Number : 23476-83-7

- Classification : Antineoplastic agent with cytostatic, anti-inflammatory, and immune-suppressive properties.

This compound primarily interacts with DNA, leading to disruption of the cell cycle. Its mechanism involves:

- Cell Cycle Arrest : It arrests the cell cycle at the G2/M phase, which is crucial for mitosis. This action is associated with inhibition of mitotic spindle formation in cancer cells .

- Inhibition of Lymphocyte Activation : The compound inhibits T and B cell mitogenesis during lymphoblastic transformation, demonstrating stronger effects on B cells .

Cellular Effects

This compound has been shown to exhibit anti-proliferative activity against various human cancer cell lines. The following table summarizes its effects on different cell types:

Case Studies and Clinical Trials

- Clinical Trial for Gastric Cancer :

- Animal Studies on Mammary Tumors :

- In Vitro Studies :

Biochemical Pathways

This compound's interaction with cellular components suggests involvement in several biochemical pathways:

Propriétés

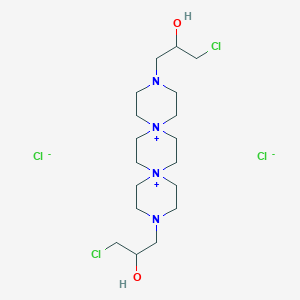

IUPAC Name |

1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJPEEOEZVHUAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028521 | |

| Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23476-83-7 | |

| Record name | Prospidium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023476837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSPIDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G733H6RES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Prospidium chloride?

A: While the exact mechanism is not fully understood, research suggests that this compound interacts with DNA, leading to cell cycle disruption at the G2 phase. [] It has also been shown to inhibit the phagocytic activity of monocytes and macrophages. []

Q2: What are the in vitro effects of this compound on different types of cells?

A: Studies show that this compound inhibits both T and B cell lymphoblastic responses. [] It demonstrates stronger inhibition of B cells compared to T cells at concentrations not affecting lymphocyte viability. [] Further research indicates a potential relationship between the sensitivity of epidermoid lung cancer cells to this compound and the degree of tumor differentiation, although this relationship was not observed with other tested cytostatic drugs. [, ]

Q3: Has this compound demonstrated efficacy in treating any specific diseases?

A: While not a first-line treatment, this compound has shown some efficacy in treating Kaposi's sarcoma, particularly in a case study involving a kidney transplant recipient. [, , ] In this case, long-term remission was achieved when this compound treatment was combined with immunosuppressive therapy using mTOR receptor inhibitors. [, ] Additionally, in a mouse model using grafted Type A adenocarcinoma, this compound demonstrated a significant reduction in tumor volume. []

Q4: Are there any studies on the in vivo effects of this compound on tumor development?

A: In a study using rats with N-nitrosomethylurea-induced mammary tumors, intratumoral injections of this compound did not show significant differences in tumor size or body weight compared to control rats receiving saline injections. [] This suggests that this compound may not possess direct oncolytic effects in this specific experimental model. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.